Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with a fluorophenyl group, an acetamido group, and an ethyl ester group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Acetamido Group Addition: The acetamido group is typically added through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2-((4-chlorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
Ethyl 3-(2-((4-bromophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate: The presence of a bromophenyl group can affect the compound’s properties, such as its ability to undergo substitution reactions.
Ethyl 3-(2-((4-methylphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate: The methylphenyl group may impart different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S2/c1-2-26-21(25)20-17(12-18(28-20)14-6-4-3-5-7-14)23-19(24)13-27-16-10-8-15(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNBWKTWGYOIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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